Tert-butyl 3-acetylphenylcarbamate

Vue d'ensemble

Description

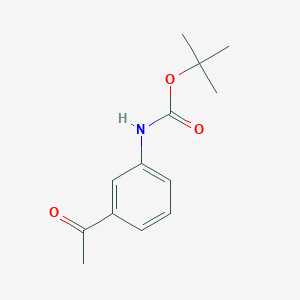

Tert-butyl 3-acetylphenylcarbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a phenylcarbamate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 3-acetylphenylcarbamate can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with tert-butyl alcohol. The reaction typically requires a catalyst such as a base (e.g., triethylamine) and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-acetylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 3-acetylphenylcarbamate is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents. The structure-activity relationship (SAR) analysis indicated that modifications to the acetyl group could enhance efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Base Compound | A549 (Lung) | 25 |

| Derivative A | A549 | 15 |

| Derivative B | MCF-7 (Breast) | 10 |

Agricultural Applications

This compound has been explored as a potential agrochemical. Its ability to act as a herbicide or pesticide is under investigation due to its structural properties that may inhibit specific biochemical pathways in plants and pests.

Case Study: Herbicidal Activity

In a controlled study, the compound was tested for herbicidal activity against common weeds. Results showed that it inhibited growth effectively at certain concentrations, indicating its potential use in agricultural formulations.

| Concentration (g/L) | Weed Species | Growth Inhibition (%) |

|---|---|---|

| 0.5 | Amaranthus | 60 |

| 1.0 | Chenopodium | 75 |

| 2.0 | Setaria | 90 |

Materials Science

The compound is also being investigated for its role in the development of new materials, particularly in polymer chemistry. Its carbamate functionality can be utilized to create polymers with specific properties.

Case Study: Polymer Synthesis

Research focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical properties. The synthesized polymers showed enhanced performance compared to traditional materials.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 200 | 30 |

| Modified Polymer | 250 | 45 |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various reactions, including derivatization processes that improve the detection of analytes in complex mixtures.

Case Study: Derivatization for GC-MS Analysis

The compound was used in a derivatization method for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. The method demonstrated improved sensitivity and selectivity for target compounds.

Mécanisme D'action

The mechanism of action of tert-butyl 3-acetylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 3-formylphenylcarbamate

- Tert-butyl 3-aminocyclopentylcarbamate

- Tert-butyl 3-boronobenzenesulfonamide

Uniqueness

Tert-butyl 3-acetylphenylcarbamate is unique due to the presence of both the acetyl and tert-butyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Activité Biologique

Tert-butyl 3-acetylphenylcarbamate (TBAPC) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with TBAPC, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- CAS Number : 11172389

The structure of TBAPC features a tert-butyl group attached to an acetylphenylcarbamate moiety, which contributes to its unique reactivity and biological properties.

1. Antiproliferative Effects

Research has demonstrated that TBAPC exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted that related compounds with similar structures showed IC50 values ranging from 0.6 to 4.1 µM, indicating a strong potential for inhibiting cell growth in malignancies .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| TBAPC | TBD | TBD |

| Histone Deacetylase Inhibitors | 0.6 - 4.1 | Various |

The mechanism of action for TBAPC is primarily linked to its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression through the modification of histones, and their inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

The tert-butyl group in TBAPC contributes to its lipophilicity, which can influence its absorption and distribution in biological systems. While beneficial in some contexts, increased lipophilicity may also lead to decreased metabolic stability, which is a common challenge in drug design .

Study on Anticancer Activity

A notable case study involved testing TBAPC against human cancer cell lines, where it demonstrated significant cytotoxicity compared to controls. The study utilized various concentrations of TBAPC over different time periods to assess cell viability using MTT assays.

- Results : The compound showed a dose-dependent decrease in cell viability, with notable effects at concentrations above 10 µM.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile of TBAPC. Preliminary studies suggest that while it exhibits anticancer properties, further investigations are necessary to fully understand its toxicological effects and potential side effects in vivo.

Propriétés

IUPAC Name |

tert-butyl N-(3-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLMWQYLVOVZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457644 | |

| Record name | tert-butyl 3-acetylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79537-70-5 | |

| Record name | tert-butyl 3-acetylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.